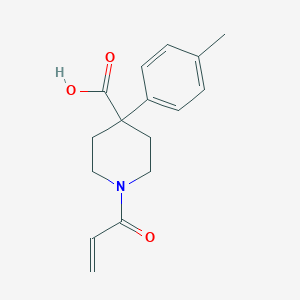

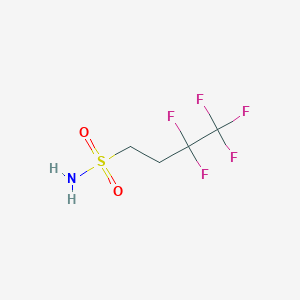

![molecular formula C19H12Cl3N3OS2 B2658944 6-[(4-chlorophenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,4-dichlorobenzyl)oxime CAS No. 339022-78-5](/img/structure/B2658944.png)

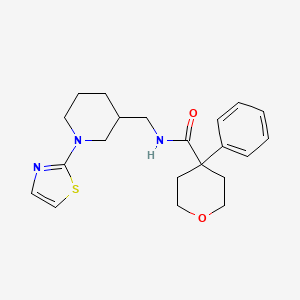

6-[(4-chlorophenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,4-dichlorobenzyl)oxime

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound, also known as CITCO, is an imidazothiazole derivative . It has a molecular weight of 294.79 and its IUPAC name is 6-[(4-chlorophenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde .

Molecular Structure Analysis

The molecular formula of this compound is C19H12N3OCl3S . It is a polycyclic aromatic compound containing a benzene ring linked to an imidazole ring through a CC or CN bond .Physical And Chemical Properties Analysis

This compound is a solid . It is soluble in DMSO but insoluble in water .科学的研究の応用

Human Constitutive Androstane Receptor Agonist

Research has explored compounds like CITCO (6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde-O-(3,4-dichlorobenzyl) oxime) for their role as agonists of the human constitutive androstane receptor (hCAR), a hepatic xenobiotic sensor. Such compounds have therapeutic potential due to their involvement in drug metabolism and the regulation of detoxification pathways in the liver. The stability and stereochemistry of these compounds have been studied for enhancing their therapeutic applications (Diethelm-Varela et al., 2020).

Herbicidal Activity

Imidazo[2,1-b]thiazole derivatives have been synthesized and evaluated for their potential as herbicides. These compounds show activity in various conditions such as paddy fields, sand, and water culture, indicating their potential utility in agricultural applications. The research on these compounds highlights their ability to control weed growth in different environments (Andreani et al., 1991).

Cytotoxic Activity

Studies on 2-(4-chlorobenzyl)-6-arylimidazo[2,1-b][1,3,4]thiadiazoles have reported their cytotoxic activity against various human and murine cancer cell lines. These findings suggest the potential of such compounds in the development of new anticancer therapies. The mechanism of action for these compounds includes inducing apoptosis without arresting the cell cycle, indicating a specific pathway through which they exert their cytotoxic effects (Kumar et al., 2014).

Antimicrobial and Anticancer Activities

Further research on imidazole and thiazole derivatives has demonstrated their antimicrobial and anticancer activities. These studies have explored the synthesis and biological evaluation of these compounds, further underscoring their potential in therapeutic applications. The development of these compounds involves understanding their structure-activity relationships to optimize their efficacy against microbial pathogens and cancer cells (Premakumari et al., 2014).

作用機序

This compound is known to be a dual agonist for human constitutive androstane receptor (hCAR) and human pregnane X receptor (hPXR) . It has been widely used to distinguish the function of hCAR from that of human PXR (hPXR) . It binds directly to hPXR and activates it in HepG2 cells . This activation can be blocked by an hPXR-specific antagonist, SPA70 .

Safety and Hazards

将来の方向性

The compound has been identified as a novel human CAR agonist and has been widely used to activate hCAR . As hPXR and hCAR have distinct and overlapping biological functions, these results highlight the value of receptor-selective agonists and the importance of appropriately interpreting data in the context of receptor selectivity of such agonists . Future research could focus on further understanding the regulation of hPXR and hCAR.

特性

IUPAC Name |

(E)-1-[6-(4-chlorophenyl)sulfanylimidazo[2,1-b][1,3]thiazol-5-yl]-N-[(2,4-dichlorophenyl)methoxy]methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12Cl3N3OS2/c20-13-3-5-15(6-4-13)28-18-17(25-7-8-27-19(25)24-18)10-23-26-11-12-1-2-14(21)9-16(12)22/h1-10H,11H2/b23-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPIQMUYLGYFHGE-AUEPDCJTSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1SC2=C(N3C=CSC3=N2)C=NOCC4=C(C=C(C=C4)Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1SC2=C(N3C=CSC3=N2)/C=N/OCC4=C(C=C(C=C4)Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12Cl3N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

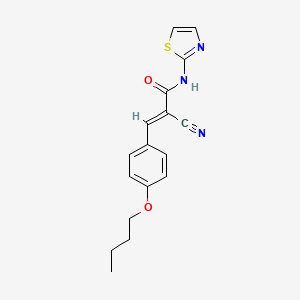

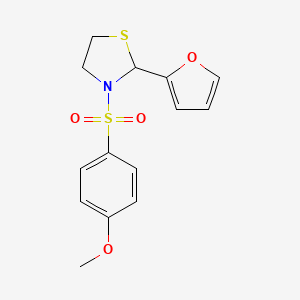

![N-[6,6-Dimethyl-3-(morpholine-4-carbonyl)-5,7-dihydro-4H-1-benzothiophen-2-yl]prop-2-enamide](/img/structure/B2658867.png)

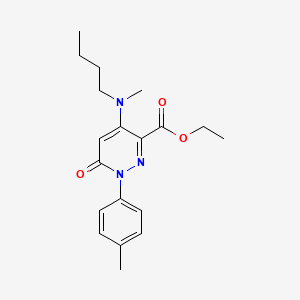

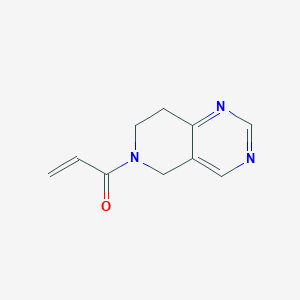

![3-{5-[(carbamoylmethyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B2658877.png)

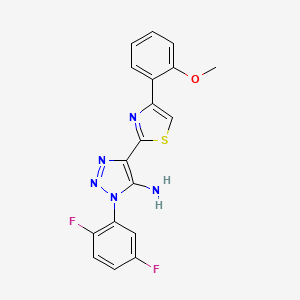

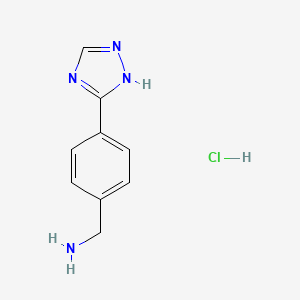

![1-isobutyl-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2658880.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-isopropyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2658884.png)